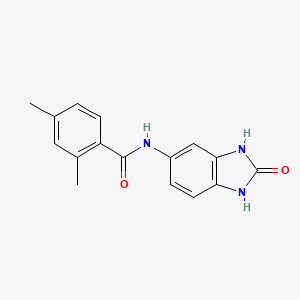

2,4-dimethyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dimethyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide is a synthetic compound that has been studied for its various chemical properties and potential applications in medicinal chemistry. It is part of a broader class of compounds known for their interesting chemical and biological properties.

Synthesis Analysis

This compound and its derivatives can be synthesized through various chemical reactions, often involving the combination of benzimidazole moieties with different chemical groups to form new compounds with potential anticancer activity (Rasal, Sonawane, & Jagtap, 2020). The synthesis methods can vary, involving molecular hybridization techniques and targeting specific structural features for biological activity.

Molecular Structure Analysis

The molecular structure of such compounds can be characterized using various techniques like X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. These methods help in understanding the intermolecular interactions and the stabilization mechanisms within the crystalline structures (Saeed et al., 2020).

Chemical Reactions and Properties

The chemical reactions involving this compound derivatives often involve modifications at the benzimidazole ring or the amide group, which can significantly impact their chemical properties and biological activity. These reactions may include cyclization, alkylation, or acylation processes leading to new derivatives with varied properties (Sharma et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, can be significantly influenced by their molecular configuration and intermolecular forces. Studies involving crystallography and spectroscopic analysis help in elucidating these properties and understanding how they relate to the compound's chemical stability and reactivity (Geiger & Isaac, 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and interaction with biological targets, are central to understanding the potential applications of these compounds. For example, modifications at specific sites on the benzimidazole ring can lead to significant changes in biological activity and selectivity (Lynch et al., 2006).

Wirkmechanismus

Target of Action

It’s known that benzimidazole derivatives have a broad range of biological properties and can interact with multiple receptors .

Mode of Action

It’s known that benzimidazole derivatives can act as strong electron donor molecules . This property can be used for n-type doping, which could result in changes in conductivity .

Biochemical Pathways

Benzimidazole derivatives are known to show a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

It’s known that benzimidazole derivatives are generally considered to be air stable and soluble in established processing solvents , which could impact their bioavailability.

Result of Action

It’s known that benzimidazole derivatives can exhibit substantial antiviral activity , suggesting that this compound may have similar effects.

Action Environment

It’s known that benzimidazole derivatives are efficient over a large range of polymers and small molecule derivatives , suggesting that they may be robust to various environmental conditions.

Eigenschaften

IUPAC Name |

2,4-dimethyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-9-3-5-12(10(2)7-9)15(20)17-11-4-6-13-14(8-11)19-16(21)18-13/h3-8H,1-2H3,(H,17,20)(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICVYJMHYKXDQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601322100 |

Source

|

| Record name | 2,4-dimethyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24785168 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

674338-24-0 |

Source

|

| Record name | 2,4-dimethyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethyl-6-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5864123.png)

![7-[2-(1-azepanyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5864132.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5864138.png)

![2-[(5-chloro-8-quinolinyl)oxy]-N-phenylacetamide](/img/structure/B5864140.png)

![N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide)](/img/structure/B5864176.png)

![3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5864186.png)

![4-chloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5864192.png)